molecular formula C8H14FNO2 B1489074 3-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid CAS No. 2098082-71-2

3-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid

Cat. No. B1489074
CAS RN: 2098082-71-2
M. Wt: 175.2 g/mol
InChI Key: UBQXYUZITAZPNF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid is C7H13NO2 . The average mass is 143.184 Da and the monoisotopic mass is 143.094635 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid include a density of 1.1±0.1 g/cm3, boiling point of 263.7±23.0 °C at 760 mmHg, and a flash point of 113.3±22.6 °C . It has 3 freely rotating bonds, and its polar surface area is 41 Å2 .

Scientific Research Applications

Stereoselective Synthesis

The compound is a key intermediate in the stereoselective synthesis of pharmaceuticals. For example, it has been used in the preparation of PF-00951966, a fluoroquinolone antibiotic targeting community-acquired respiratory tract infections caused by multidrug-resistant organisms. The synthesis involves catalytic asymmetric hydrogenation and S(N)2 substitution reactions, highlighting its utility in developing efficient and high-yield synthetic routes (Lall et al., 2012).

Catalytic Applications

Research has also explored its applications in catalysis. In one study, the manipulation of a coordinated 3-(pyridin-3-yl)propanoic acid ligand in platinum(II) complexes demonstrated the preparation of ester and amide derivatives. These complexes showed potential as thermoactivatable anticancer agents, indicating the role of such compounds in developing new therapeutic strategies (Cabrera et al., 2019).

Enzymatic Synthesis

The enzymatic synthesis of β-hydroxy-α-amino acids using recombinant d-Threonine aldolase showcases another application. This process, efficient and selective, underscores the importance of such compounds in producing key intermediates for pharmaceuticals (Goldberg et al., 2015).

Diastereoselective Synthesis

Another application is found in the diastereoselective synthesis of trifluoromethylated chromanone-fused pyrrolidinyl spirooxindoles. This synthesis emphasizes the compound's utility in creating bioactive scaffolds with potential medicinal chemistry applications (Liu et al., 2020).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

3-[3-(fluoromethyl)pyrrolidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c9-5-7-1-3-10(6-7)4-2-8(11)12/h7H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQXYUZITAZPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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